molecular formula C6H5IZn B1588189 Phenylzinc iodide CAS No. 23665-09-0

Phenylzinc iodide

Cat. No. B1588189
CAS RN: 23665-09-0
M. Wt: 269.4 g/mol
InChI Key: QXXJGZQLPDQOPF-UHFFFAOYSA-M
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Description

Phenylzinc iodide is a chemical compound with the molecular formula C6H5IZn . It is used in various chemical reactions and has a molecular weight of 269.4 .


Synthesis Analysis

Phenylzinc iodide can be synthesized by direct insertion of zinc into organic halides in the presence of LiCl . This process results in the formation of aryl and alkylzinc halides, which can undergo conjugate addition reactions to nonenolizable unsaturated ketones in excellent yield .


Molecular Structure Analysis

The molecular structure of Phenylzinc iodide is represented by the linear formula C6H5ZnI . It has a molecular weight of 269.40 .


Chemical Reactions Analysis

Phenylzinc iodide is known to participate in conjugate addition reactions . For example, it can undergo conjugate addition to chalcone under mild reaction conditions . The reaction proceeds smoothly for the conjugate addition of phenylzinc iodide to differently substituted 1,3-diphenylprop-2-enones .


Physical And Chemical Properties Analysis

Phenylzinc iodide has a density of 0.966 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

1. Surface Passivation and Defects Suppression in Solar Cells

Phenylzinc iodide has been explored for use in hybrid perovskite solar cells (HPSCs). The challenges in these solar cells include defect passivation and enhancing charge carrier dynamics. The addition of phenylhydrazinium iodide (PHAI), a similar compound to phenylzinc iodide, in MAPbI3 perovskite has shown benefits in controlling crystallization, increasing carrier lifetime, and reducing recombination. This has led to an improvement in power conversion efficiency of HPSCs by approximately 20% (Laskar et al., 2020).

2. Catalyst in Organic Synthesis

Phenylzinc iodide has potential applications in organic synthesis. It can be part of a catalyst system that facilitates cross-coupling reactions between aryl iodides, bromides, and various alcohols. This system, involving ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me(4)Phen), allows for the reactions to occur under milder conditions, shorter reaction times, and with less catalyst loading, making it an efficient and versatile tool in organic chemistry (Altman et al., 2008).

3. Material Synthesis and Characterization

Phenylzinc iodide is valuable in the synthesis of various organozinc compounds. Its reaction with different organic halides, particularly in solvents uncommon in organometallic chemistry, allows the creation of unique compounds like alkylzinc bromides and n-octylzinc chloride. These compounds can then be studied for their reactivity and potential applications in various fields (Grondin et al., 1989).

4. Living Radical Polymerization

In the field of polymer chemistry, phenylzinc iodide is investigated for its role in living radical polymerization using organic catalysts. Its use in polymerizations of materials like methyl methacrylate and butyl acrylate demonstrates its versatility and effectiveness in initiating polymerization reactions (Lei et al., 2014).

Safety And Hazards

Phenylzinc iodide is classified as a hazardous substance. It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

benzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXJGZQLPDQOPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylzinc iodide

CAS RN

23665-09-0
Record name Phenylzinc iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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